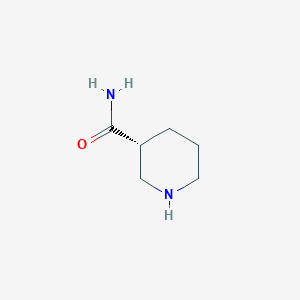

(R)-piperidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCPVIXARZNQN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357560 | |

| Record name | (R)-piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168749-30-2 | |

| Record name | (R)-piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Piperidine-3-carboxamide: A Physicochemical Overview for Drug Development Professionals

An In-depth Technical Guide

(R)-piperidine-3-carboxamide, a chiral derivative of the piperidine heterocyclic ring system, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a secondary amine and a primary amide, impart specific physicochemical characteristics that are critical for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and a workflow for property determination, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physicochemical profile of a molecule is fundamental to understanding its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][3][4] |

| Appearance | White to Off-White Solid/Powder | [1][5] |

| Melting Point | 103-106 °C (lit.) | [3][5] |

| Boiling Point | 311.7±31.0 °C (Predicted) | [1] |

| pKa | 16.50±0.20 (Predicted) | [1][3][5] |

| logP (XLogP3) | -1.3 | [4] |

| Solubility | Slightly soluble in DMF, DMSO, Methanol, and Water | [1] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid is a robust indicator of its purity. A sharp melting range typically signifies a pure compound, whereas impurities tend to broaden and depress the melting range.[6] The capillary method is a widely used and straightforward technique for this determination.[7]

Methodology:

-

Sample Preparation: A small quantity of the dry, powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often a heated metal block or an oil bath, alongside a calibrated thermometer.[6]

-

Heating: The sample is heated at a controlled, slow rate, typically around 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range constitutes the melting point.[8] Modern apparatuses often use digital imaging to aid in the precise determination of these points.[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the piperidine nitrogen is a critical parameter influencing its ionization state at physiological pH. Potentiometric titration is a classic and reliable method for pKa determination.[9][10]

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the analyte.[11]

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the piperidine nitrogen are equal.[9][11] This corresponds to the inflection point of the sigmoid-shaped titration curve.[9]

logP Determination

The logarithm of the partition coefficient (logP) between an organic solvent (commonly n-octanol) and water is a key measure of a compound's lipophilicity.[12] This property is crucial for predicting membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional and most widely accepted technique for experimental logP determination.[9][12]

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[9]

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12][14]

Solubility Determination

Solubility, the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature, is a critical parameter for drug formulation and delivery.[15] The equilibrium solubility method is a common approach.

Methodology:

-

Sample Addition: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer) in a vial.[16]

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).[15][16]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Expression: The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting point of this compound using the capillary method.

Caption: Workflow for Melting Point Determination.

This guide provides a foundational understanding of the key physicochemical properties of this compound and the experimental approaches to their determination. A thorough characterization of these properties is an indispensable step in the rational design and development of new pharmaceuticals.

References

- 1. (R)-NIPECOTAMIDE | 168749-30-2 [chemicalbook.com]

- 2. This compound | C6H12N2O | CID 854158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Nipecotamide | 4138-26-5 [smolecule.com]

- 4. (3S)-3-Piperidinecarboxamide | C6H12N2O | CID 854159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. lup.lub.lu.se [lup.lub.lu.se]

(R)-piperidine-3-carboxamide melting point and solubility

An In-depth Technical Guide on the Physicochemical Properties of (R)-piperidine-3-carboxamide

Introduction

This compound is a chiral organic compound featuring a piperidine ring, a fundamental heterocyclic motif in many natural products and synthetic pharmaceuticals. The stereochemistry and functional groups of this molecule play a crucial role in its physical and biological properties. This technical guide provides a detailed overview of the melting point and solubility of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The melting point and solubility are critical parameters in the characterization of a compound, influencing its purity assessment, formulation development, and pharmacokinetic profile.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this occurs over a narrow range. The melting point of this compound has been reported as follows:

| Compound | Melting Point (°C) |

| This compound | 103-106 |

| (R)-(-)-3-Piperidinecarboxylic acid | 251-255 |

| (S)-(+)-3-Piperidinecarboxylic acid | 254 (decomposes) |

Data for the carboxylic acid analogues are provided for comparative purposes.

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound is influenced by its ability to form hydrogen bonds via the amide and amine functional groups.

| Solvent | Qualitative Solubility |

| Water | Easily soluble.[1] The presence of the amine and amide groups allows for hydrogen bonding with water molecules.[2][3] |

| Organic Solvents | Easily soluble.[1] Polar organic solvents such as methanol and ethanol are particularly effective due to their ability to engage in hydrogen bonding.[2] Neutral organic compounds generally exhibit good solubility in organic solvents.[3] |

The pH of the aqueous medium can also affect the solubility of piperidine-containing compounds due to the basicity of the piperidine nitrogen.[2]

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures.

Melting Point Determination

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[4][5]

Protocol:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[5] This can be achieved by crushing the crystals in a mortar.

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[6]

-

Measurement:

-

The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) attached to a thermometer.[4]

-

An initial rapid heating is performed to determine an approximate melting range.[6]

-

A second, careful determination is conducted with a fresh sample. The temperature is raised quickly to about 20°C below the approximate melting point, then the heating rate is slowed to 1-2°C per minute.[6]

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[4] A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.[4]

-

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Protocol:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at a specific pH) in a vial.[7][8]

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[7][8]

-

Separation: After equilibration, the suspension is filtered to remove the undissolved solid. Centrifugation followed by filtration of the supernatant is a common practice.[8]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8][9]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).[8]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the experimental procedures for determining melting point and solubility, and the relationship between the molecular structure of this compound and its physical properties.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Structure-Property Relationship of this compound.

References

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Organic chemistry - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. who.int [who.int]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. pharmatutor.org [pharmatutor.org]

Spectroscopic and Spectrometric Analysis of (R)-piperidine-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the chiral molecule (R)-piperidine-3-carboxamide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and workflow visualizations to aid in the characterization of this and similar piperidine-based compounds.

Chemical Structure

Figure 1. The chemical structure of this compound.

Caption: Structure of this compound with atom numbering for clarity.

NMR Spectroscopic Data

While specific high-resolution NMR data for the isolated (R)-enantiomer of piperidine-3-carboxamide is not widely available in the public domain, the following data for the racemic piperidine-3-carboxamide (designated as compound 8g in the source) provides the essential chemical shifts and coupling patterns. The NMR spectra of enantiomers are identical in the absence of a chiral resolving agent.

¹H NMR Data

Table 1: ¹H NMR Chemical Shift Assignments for Piperidine-3-carboxamide

| Protons | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in MeOD | Multiplicity | Integration |

| H-2, H-6 (axial & equatorial) | 3.20 - 2.80 | 3.15 - 2.75 | m | 4H |

| H-3 | 2.50 - 2.35 | 2.45 - 2.30 | m | 1H |

| H-4, H-5 (axial & equatorial) | 2.00 - 1.50 | 1.95 - 1.45 | m | 4H |

| -CONH₂ | 6.50 (br s), 5.40 (br s) | Not observed (exchange) | br s | 2H |

| -NH- | 1.80 (br s) | Not observed (exchange) | br s | 1H |

Note: Chemical shifts are approximate and can vary based on experimental conditions. The broad singlets for the amide and amine protons indicate exchange phenomena.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shift Assignments for Piperidine-3-carboxamide

| Carbon | Chemical Shift (ppm) in MeOD |

| C=O | ~179.5 |

| C-2 | ~48.0 |

| C-6 | ~46.5 |

| C-3 | ~43.0 |

| C-5 | ~27.5 |

| C-4 | ~25.0 |

Note: The spectrum was reported in MeOD. The carbonyl carbon is significantly deshielded.

Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₂N₂O |

| Exact Mass | 128.09496 g/mol |

| [M+H]⁺ (Monoisotopic) | 129.10279 m/z |

| [M+Na]⁺ (Monoisotopic) | 151.08473 m/z |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃)) in a clean, dry vial.

-

Ensure complete dissolution by vortexing. If necessary, gentle sonication can be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Temperature: 298 K.

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution of the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

For High-Resolution Mass Spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer would be used to achieve mass accuracy within 5 ppm.

-

Workflow Visualizations

The following diagrams illustrate the logical workflows for the characterization of this compound.

Caption: A streamlined workflow for NMR-based structural elucidation.

Caption: A typical workflow for LC-MS analysis of a small molecule.

A Technical Guide to the Crystal Structure Analysis of (R)-piperidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of (R)-piperidine-3-carboxamide, also known as (R)-nipecotamide. While a definitive, publicly available crystal structure for this specific enantiomer is not readily found in open literature, this document outlines the established experimental protocols, expected data presentation, and potential structural features based on the analysis of similar small organic molecules.

Introduction

This compound is a chiral heterocyclic compound.[1][2] Its molecular structure, consisting of a piperidine ring with a carboxamide group at the 3-position, allows for the formation of various intermolecular interactions, which are critical in understanding its solid-state properties, solubility, and behavior as a potential pharmaceutical agent.[1] X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[3] This guide details the workflow and data analysis involved in such a study.

Experimental Protocols

A typical crystal structure determination involves two main stages: crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction.

Crystallization of this compound

Obtaining high-quality single crystals is the prerequisite for a successful X-ray diffraction experiment. For a small, polar molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates crystal growth.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): An excellent method for small quantities. A concentrated solution of the compound is placed as a drop on a cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

The choice of solvent is critical and often determined empirically through screening various common laboratory solvents.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Methodology:

-

Crystal Mounting: A well-defined single crystal is selected under a microscope and mounted on a glass fiber or a loop with a cryo-protectant oil.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations and potential radiation damage. Monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is used. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern (reflections) is recorded on a detector (e.g., a CCD or CMOS detector).

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to improve the fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

The results of a crystal structure analysis are presented in a standardized format, typically including tables of crystallographic data, atomic coordinates, bond lengths, and bond angles.

Crystallographic Data

The following table summarizes the typical crystallographic data that would be obtained for this compound.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₆H₁₂N₂O |

| Formula Weight ( g/mol ) | 128.17 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5 |

| b (Å) | 8.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 666.25 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.278 |

| Absorption Coeff. (mm⁻¹) | 0.09 |

| F(000) | 280 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

Selected Geometric Parameters

This table presents hypothetical, chemically reasonable bond lengths and angles for key interactions within the molecule.

| Bond/Angle | Length (Å) / Angle (°) |

| O1-C6 | 1.24 |

| N2-C6 | 1.33 |

| N1-C1 | 1.47 |

| N1-C5 | 1.47 |

| C1-C2 | 1.53 |

| C2-C3 | 1.52 |

| C3-C4 | 1.52 |

| C4-C5 | 1.53 |

| C2-C6 | 1.51 |

| Angle | Degrees (°) |

| O1-C6-N2 | 123.0 |

| O1-C6-C2 | 120.5 |

| N2-C6-C2 | 116.5 |

| C1-N1-C5 | 112.0 |

| N1-C1-C2 | 110.0 |

| C1-C2-C3 | 111.5 |

| C2-C3-C4 | 111.0 |

| C3-C4-C5 | 111.5 |

| N1-C5-C4 | 110.0 |

Visualizations

Diagrams are essential for representing experimental workflows and molecular interactions.

Experimental Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

Potential Intermolecular Interactions

The chemical structure of this compound, with its amide group and the secondary amine in the piperidine ring, suggests a high likelihood of extensive hydrogen bonding in the solid state. These interactions are crucial for the stability of the crystal lattice.

Conclusion

The crystal structure analysis of this compound is a critical step in its solid-state characterization. This guide outlines the standard procedures for crystallization, single-crystal X-ray diffraction, and data reporting. The presence of strong hydrogen bond donors (N-H) and acceptors (C=O) suggests that the crystal packing will be dominated by a robust network of these interactions, which dictates the physicochemical properties of the solid form. A definitive analysis would provide precise bond lengths, angles, and conformational details, offering invaluable insights for pharmaceutical development and formulation.

References

Biological Activity of (R)-piperidine-3-carboxamide Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with its enantiomers often exhibiting distinct pharmacological profiles. This technical guide provides an in-depth overview of the biological activity of (R)-piperidine-3-carboxamide enantiomers, focusing on their roles as anti-osteoporosis and antimelanoma agents. This document details the synthesis, experimental protocols, quantitative biological data, and the underlying signaling pathways associated with these compounds.

Anti-Osteoporosis Activity: Cathepsin K Inhibition

This compound derivatives have emerged as potent inhibitors of Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption.[1] Inhibition of Cathepsin K represents a promising therapeutic strategy for osteoporosis.[2]

Quantitative Data: Cathepsin K Inhibition and Anti-Bone Resorption Activity

The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against Cathepsin K and their corresponding anti-bone resorption effects.

| Compound | R Group | Cathepsin K IC50 (µM) |

| H-9 | 3-Fluoro-4-methoxybenzyl | 0.08 |

| H-8 | 3-Chlorobenzyl | 0.12 |

| H-11 | 3-Bromobenzyl | 0.15 |

| H-12 | 3-Iodobenzyl | 0.11 |

| H-13 | 3-Methylbenzyl | 0.21 |

| H-16 | 4-Fluorobenzyl | 0.33 |

| H-17 | 4-Chlorobenzyl | 0.28 |

| MIV-711 (Reference) | - | 0.09 |

Table 1: In vitro inhibitory activity of this compound derivatives against Cathepsin K.[1]

| Treatment (1 µM) | CTX-I Concentration (nM) | Area of Bone Resorption Pits (%) |

| Model (Untreated) | 35.12 ± 4.21 | 100 |

| H-9 | 20.46 ± 3.67 | 45.2 ± 5.8 |

| H-12 | 23.58 ± 3.99 | 51.7 ± 6.3 |

| H-17 | 25.11 ± 4.12 | 58.9 ± 7.1 |

| MIV-711 (Reference) | 21.73 ± 3.18 | 48.6 ± 6.1 |

Table 2: In vitro anti-bone resorption activity of selected this compound derivatives in RAW264.7 cells.[1]

Signaling Pathway: RANKL-Mediated Osteoclastogenesis and Cathepsin K Expression

Cathepsin K expression in osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[3][4][5][6][7] The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade involving TRAF6, leading to the activation of downstream pathways such as NF-κB and MAPKs (p38, JNK).[3][6][7] This ultimately results in the activation of transcription factors like NFATc1 and Mitf, which drive the expression of osteoclast-specific genes, including Cathepsin K.[3][7]

Experimental Protocols

Step 1: Synthesis of (R)-1-(phenylsulfonyl)piperidine-3-carboxylic acid

Commercially available (R)-3-piperidinecarboxylic acid and a corresponding benzene sulfonyl chloride are stirred in the presence of sodium hydroxide in tetrahydrofuran (THF) at room temperature for 4 hours.[1][8] The reaction mixture is then acidified and extracted to yield the (R)-1-(phenylsulfonyl)piperidine-3-carboxylic acid intermediate.[1]

Step 2: Amide Coupling

The synthesized carboxylic acid intermediate is dissolved in dichloromethane (DCM). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are added, followed by the respective benzylamine derivative.[1][8] The reaction is stirred at room temperature for 2 hours.[1] The crude product is then purified by column chromatography to yield the final (R)-1-(phenylsulfonyl)piperidine-3-carboxamide derivative.[1]

The inhibitory activity of the compounds against human Cathepsin K is determined using a fluorometric assay.[9][10][11][12][13] The assay measures the cleavage of a fluorogenic substrate, such as Z-LR-AMC, by the enzyme.

-

Preparation: A reaction buffer is prepared containing sodium acetate, EDTA, and DTT. The Cathepsin K enzyme is diluted in this buffer. The test compounds are serially diluted in DMSO.

-

Reaction: The enzyme solution is pre-incubated with the test compounds for a set period at room temperature.

-

Initiation: The fluorogenic substrate is added to initiate the reaction.

-

Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The percent inhibition is determined relative to a DMSO control, and IC50 values are calculated by fitting the data to a dose-response curve.

This assay assesses the ability of compounds to inhibit osteoclast-mediated bone resorption.[8][14][15][16][17]

-

Cell Culture: Osteoclast precursors (e.g., RAW264.7 cells or bone marrow-derived macrophages) are cultured on bone slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.[8][14]

-

Treatment: The differentiated osteoclasts are treated with the test compounds for several days.

-

Cell Removal: At the end of the treatment period, the cells are removed from the bone slices, typically by sonication in water or treatment with bleach.[8][14]

-

Staining: The resorption pits are stained with a dye such as toluidine blue.[8][14]

-

Analysis: The stained pits are visualized by light microscopy, and the total area of resorption is quantified using image analysis software like ImageJ.[8][14][15]

Antimelanoma Activity: Induction of Cellular Senescence

Piperidine-3-carboxamide derivatives have also been identified as inducers of a senescence-like phenotype in human melanoma cells, representing a potential therapeutic avenue for cancer treatment.[18][19][20][21]

Quantitative Data: Senescence-Inducing and Antiproliferative Activity

The following table summarizes the senescence-inducing (EC50) and antiproliferative (IC50) activities of piperidine-3-carboxamide enantiomers in the A375 human melanoma cell line. A clear stereopreference for the (S)-enantiomer is observed.

| Compound | Configuration | Senescence-Inducing EC50 (µM) | Antiproliferative IC50 (µM) |

| 19 | R | >20 | >20 |

| 20 | S | 0.27 | 0.25 |

| 1 (Racemate) | Racemic | 1.24 | 0.88 |

| 49 | R | 19.9 | >20 |

| 50 | S | 0.14 | 0.12 |

| 48 (Racemate) | Racemic | 0.72 | 0.65 |

Table 3: Enantioselectivity of piperidine-3-carboxamide derivatives in inducing senescence and inhibiting proliferation in A375 melanoma cells.[18]

Signaling Pathway: Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stimuli, including oncogene activation and DNA damage.[1][2][22][23][24] The process is primarily regulated by two key tumor suppressor pathways: the p53/p21 pathway and the p16/pRb pathway.[1][2][22][23][24] Upon activation by cellular stress, p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that blocks cell cycle progression.[1][23] The p16 protein also acts as a CDK inhibitor, specifically targeting CDK4/6, which prevents the phosphorylation of the retinoblastoma (Rb) protein and subsequently halts the cell cycle.[1][2][24]

Experimental Protocols

High-content screening (HCS) is a powerful method for identifying and characterizing compounds that induce cellular senescence.[18]

-

Cell Plating: Human melanoma A375 cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with a library of compounds, including the piperidine-3-carboxamide derivatives, at various concentrations.

-

Staining: After a 3-day incubation, the cells are fixed and stained with Hoechst 33342 to label the nuclei and a reagent to detect senescence-associated β-galactosidase (SA-β-gal) activity, a common biomarker of senescence.[25][26][27]

-

Image Acquisition: The plates are imaged using an automated high-content imaging system.

-

Image Analysis: The acquired images are analyzed to quantify various cellular parameters, including cell number (from Hoechst staining) and the percentage of SA-β-gal-positive cells.[28][29][30]

-

Data Analysis: The EC50 for senescence induction and the IC50 for antiproliferative activity are calculated from the dose-response curves.

Conclusion

The this compound scaffold demonstrates significant and stereospecific biological activity. As inhibitors of Cathepsin K, the (R)-enantiomers show promise as anti-osteoporosis agents. Conversely, in the context of antimelanoma activity, the (S)-enantiomers are more potent inducers of cellular senescence. This guide provides a comprehensive resource for researchers in drug discovery and development, highlighting the importance of stereochemistry in the design of novel therapeutics based on the piperidine-3-carboxamide core. The detailed protocols and signaling pathway diagrams offer a foundation for further investigation and optimization of these versatile compounds.

References

- 1. Reversal of human cellular senescence: roles of the p53 and p16 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 4. RANK ligand and interferon gamma differentially regulate cathepsin gene expression in pre-osteoclastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 7. bslonline.org [bslonline.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. content.abcam.com [content.abcam.com]

- 14. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 18. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Role of p53 in the Regulation of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cellular senescence and tumor suppressor gene p16 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fully Automated Senescence Test (FAST) [protocols.io]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Fiji-Based Tool for Rapid and Unbiased Analysis of SA-β-Gal Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (R)-piperidine-3-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of (R)-piperidine-3-carboxamide derivatives, a class of compounds with significant therapeutic potential. This document outlines detailed methodologies for computational studies, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These derivatives have demonstrated a wide range of pharmacological activities, targeting various proteins implicated in diseases such as cancer, osteoporosis, and HIV. In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these compounds, guiding the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Key Biological Targets and Signaling Pathways

This compound derivatives have been investigated as inhibitors of several key biological targets. Understanding the signaling pathways associated with these targets is essential for rational drug design.

Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive the growth and survival of various cancer cells. ALK activation triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis.[1][2][3]

Cathepsin K

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[4] It plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[4] Inhibition of Cathepsin K is a therapeutic strategy for treating osteoporosis and other bone-related disorders. The expression and activity of Cathepsin K are regulated by the RANKL signaling pathway.[5][6]

References

- 1. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anaplastic lymphoma kinase (ALK): structure, oncogenic activation, and pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 6. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (R)-piperidine-3-carboxamide in Fragment-Based Drug Discovery: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals on the Application of a Key Heterocyclic Fragment.

The (R)-piperidine-3-carboxamide scaffold has emerged as a highly valuable and versatile fragment in modern drug discovery. Its inherent three-dimensional structure, coupled with its capacity for forming critical hydrogen bond interactions, makes it an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting a diverse range of protein classes. This technical guide provides a comprehensive overview of the fragment's properties, synthesis, and application, with a detailed case study on its role in the development of a clinically successful PARP inhibitor.

The Fragment: Physicochemical Properties

In FBDD, the "Rule of Three" provides a guideline for the properties of an ideal fragment: a molecular weight (MW) under 300 Da, a calculated logP (cLogP) not exceeding 3, and no more than 3 hydrogen bond donors and acceptors. This compound and its hydrochloride salt fit comfortably within these parameters, presenting a low-complexity starting point for chemical elaboration.

| Property | This compound HCl[1] | Notes |

| Molecular Formula | C₆H₁₃ClN₂O | |

| Molecular Weight | 164.63 g/mol | Compliant with the "Rule of Three" (MW < 300). |

| Hydrogen Bond Donors | 3 | The primary amide and the secondary amine (protonated in the HCl salt). |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the piperidine nitrogen. |

| Rotatable Bond Count | 1 | Low conformational complexity, a desirable trait for fragments. |

| Topological Polar Surface Area | 55.1 Ų | Indicates good potential for cell permeability. |

| Formal Charge | 0 | For the hydrochloride salt form. |

Synthesis of the Core Fragment

The synthesis of enantiomerically pure this compound is crucial for its use in drug discovery, as biological targets often exhibit strict stereoselectivity. A common and effective method involves the chiral resolution of racemic 3-piperidinecarboxamide.

Experimental Protocol: Synthesis via Chiral Resolution

This protocol is a representative synthesis adapted from established chemical literature.

-

Chiral Resolution:

-

Racemic 3-piperidinecarboxamide is dissolved in a suitable solvent mixture, such as isopropanol and methyl tert-butyl ether.

-

An equimolar amount of a chiral resolving agent, such as D-mandelic acid, is added to the solution.

-

The mixture is heated to ensure complete dissolution and then slowly cooled to room temperature, allowing for the preferential crystallization of the diastereomeric salt of the (R)-enantiomer.[2]

-

The resulting crystals, the (R)-3-piperidinecarboxamide-D-mandelate salt, are collected by filtration. The enantiomeric excess can be improved by recrystallization.

-

-

Liberation of the Free Base:

-

The collected diastereomeric salt is dissolved in water.

-

The pH of the solution is adjusted to be basic (pH 10-11) using a base like sodium carbonate. This neutralizes the mandelic acid and liberates the (R)-3-piperidinecarboxamide free base.

-

-

Amide Formation (if starting from the acid):

-

Alternatively, if starting with (R)-piperidine-3-carboxylic acid, the synthesis proceeds via standard amide coupling.

-

The carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like 4-Dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).

-

Ammonia gas is then bubbled through the solution, or an ammonia source like ammonium chloride is used, to form the primary carboxamide. The reaction is typically stirred at room temperature until completion.

-

-

Purification and Characterization:

-

The final product is purified using techniques such as column chromatography or recrystallization.

-

The structure and purity are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

-

Application in Fragment Screening

The detection of weak binding events between fragments and their protein targets requires highly sensitive biophysical techniques. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most robust and widely used methods.

Experimental Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

-

Protein Immobilization:

-

The target protein is immobilized onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Two flow cells are typically used: one for the target protein and a second as a reference surface (mock-coupled) to subtract non-specific binding and bulk refractive index changes.

-

-

Fragment Library Preparation:

-

A fragment library, including this compound, is prepared by dissolving each fragment in a suitable buffer (e.g., PBS with 5% DMSO) to a stock concentration of 10-20 mM.

-

-

Screening:

-

The fragment solutions are injected over the target and reference flow cells at a defined concentration (typically 100-500 µM).

-

The binding response, measured in Resonance Units (RU), is recorded for each fragment. A positive control (a known binder) and a negative control (buffer only) are included in each run.

-

-

Hit Identification and Validation:

-

Fragments that produce a response significantly above the reference surface and background noise are considered primary hits.

-

Hits are then re-tested, often in a dose-response format (e.g., a series of concentrations from 10 µM to 1 mM) to confirm binding and to determine the dissociation constant (KD), which quantifies binding affinity.

-

Experimental Protocol: Fragment Screening by Saturation Transfer Difference (STD) NMR

STD-NMR is a ligand-observed NMR technique that detects transient binding of small molecules to a large protein.

-

Sample Preparation:

-

A solution of the target protein (typically 10-50 µM) is prepared in a deuterated buffer (e.g., phosphate buffer in D₂O).

-

The fragment, this compound, is added to the protein solution at a much higher concentration (e.g., 1-5 mM), ensuring a large ligand-to-protein ratio.

-

-

NMR Experiment Setup:

-

Two spectra are acquired. In the "on-resonance" spectrum, a selective radiofrequency pulse saturates a region of the proton NMR spectrum where only protein signals appear (e.g., -1 ppm). In the "off-resonance" spectrum, the pulse is applied to a region where no signals from the protein or ligand are present (e.g., 40 ppm).

-

-

Data Acquisition:

-

The on- and off-resonance experiments are run in an interleaved fashion to minimize artifacts from system instability. A suitable saturation time (typically 1-3 seconds) is used to allow the saturation to transfer from the protein to any bound ligands.

-

-

Data Analysis:

-

A difference spectrum is calculated by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

Only protons of the fragment that have been in close contact with the saturated protein will show signals in the difference spectrum. The appearance of these signals confirms a binding event. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (epitope mapping).

-

Case Study: Discovery of Niraparib (MK-4827), a PARP-1 Inhibitor

The development of Niraparib (MK-4827), a potent inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP-1/2), is a prominent example of a successful FBDD campaign where a piperidine-based fragment played an integral role.[3] PARP enzymes are critical for the repair of single-strand DNA breaks.[4] Inhibiting PARP in cancers with defects in other DNA repair pathways (like those with BRCA1/2 mutations) leads to a synthetic lethal phenotype, making PARP inhibitors a powerful class of anticancer drugs.[5][6]

From Fragment to Lead

The drug discovery program that led to Niraparib identified an initial hit from a fragment screen that contained a core piperidine moiety.[3][7] The this compound fragment itself represents the key pharmacophore that interacts with the nicotinamide-binding pocket of the PARP enzyme. The primary amide forms crucial hydrogen bonds with backbone atoms of Glycine and Serine residues in the active site, mimicking the interactions of the natural substrate, NAD+. The piperidine ring provides a 3D scaffold for further chemical elaboration into the solvent-exposed region.

The optimization process involved "growing" the fragment by adding chemical groups to improve potency and pharmacokinetic properties. This led to the identification of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, known as Niraparib.

| Compound | PARP-1 IC₅₀ (nM)[3][5] | PARP-2 IC₅₀ (nM)[3][5] | Whole Cell EC₅₀ (nM)[3] |

| Niraparib (MK-4827) | 3.8 | 2.1 | 4 |

PARP1 Signaling Pathway in DNA Repair

PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), it becomes activated and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, initiating the base excision repair (BER) or single-strand break repair (SSBR) pathways.

Visualizing the FBDD Workflow and Fragment Binding

The journey from a small fragment to a potent drug candidate follows a structured workflow. The initial fragment provides a foothold in the target's binding site, which is then systematically built upon to enhance affinity and selectivity.

The critical interaction of the this compound fragment within the PARP1 active site involves the carboxamide group forming key hydrogen bonds, anchoring the fragment and providing a vector for optimization.

Conclusion

The this compound core is a testament to the power of fragment-based drug discovery. Its favorable physicochemical properties, three-dimensional character, and ability to form high-quality interactions make it an exemplary starting point for generating high-value clinical candidates. The successful development of Niraparib from a related scaffold highlights the potential of this fragment. As drug discovery continues to explore more complex and challenging targets, the strategic use of well-validated, 3D-rich fragments like this compound will remain a cornerstone of modern medicinal chemistry.

References

- 1. (3R)-piperidine-3-carboxamide hydrochloride | C6H13ClN2O | CID 68587988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PARP1 - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Exploring the Chemical Space of Piperidine-3-Carboxamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensionality and synthetic tractability have made it a valuable building block in the design of novel therapeutics targeting a wide range of diseases. This in-depth technical guide explores the chemical space of piperidine-3-carboxamide analogs, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and diverse biological applications.

Synthetic Strategies

The synthesis of piperidine-3-carboxamide analogs can be broadly categorized into several key strategies, primarily involving the formation of the amide bond and modifications of the piperidine ring and its substituents. Two common and versatile methods employed are EDC coupling and Suzuki coupling.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of piperidine-3-carboxamide analogs, highlighting the key coupling and modification steps.

Caption: General synthetic workflow for piperidine-3-carboxamide analogs.

Experimental Protocols

1.2.1. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Coupling for Amide Bond Formation

This protocol describes a general procedure for the synthesis of piperidine-3-carboxamide analogs through the coupling of a piperidine-3-carboxylic acid derivative with a primary or secondary amine using EDC as a coupling agent.

-

Materials:

-

Piperidine-3-carboxylic acid derivative

-

Amine

-

EDC hydrochloride

-

Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

-

-

Procedure:

-

To a solution of the piperidine-3-carboxylic acid derivative (1.0 eq) in DCM or DMF, add HOBt (1.2 eq) and the amine (1.1 eq).

-

Add TEA or DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 10 minutes.

-

Add EDC hydrochloride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired piperidine-3-carboxamide analog.

-

1.2.2. Suzuki Coupling for C-C Bond Formation

This protocol outlines a general procedure for the introduction of aryl or heteroaryl substituents onto the piperidine-3-carboxamide scaffold via a palladium-catalyzed Suzuki cross-coupling reaction.

-

Materials:

-

Aryl or heteroaryl halide (e.g., bromide or iodide) derivative of the piperidine-3-carboxamide

-

Aryl or heteroaryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF) and water

-

-

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide derivative of the piperidine-3-carboxamide (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.05-0.1 eq).

-

Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired C-C coupled product.

-

Structure-Activity Relationship (SAR) and Biological Targets

Piperidine-3-carboxamide analogs have been investigated for a multitude of biological activities, with SAR studies providing crucial insights for the optimization of potency and selectivity. This section explores the SAR for several key therapeutic areas.

Anticancer Activity: Inducers of Cellular Senescence

Certain N-arylpiperidine-3-carboxamide derivatives have been identified as potent inducers of a senescence-like phenotype in melanoma cells, leading to antiproliferative effects.[1]

Key SAR Insights:

-

Piperidine-3-carboxamide Moiety: This core structure is essential for activity. The regioisomeric piperidine-4-carboxamide shows no activity.[1]

-

Stereochemistry: The (S)-configuration at the 3-position of the piperidine ring is significantly more potent than the (R)-configuration or the racemic mixture.[1]

-

Substituents on the N-aryl ring: The nature and position of substituents on the N-aryl ring significantly influence activity.

-

Linker: The amide linker is crucial, as reverse-amide analogs are inactive.[1]

Quantitative Data:

| Compound | R1 | R2 | R3 | EC50 (µM) Senescence Induction (A375 cells) | IC50 (µM) Antiproliferative (A375 cells) | Reference |

| 1 | H | H | H | 1.24 | 0.88 | [1] |

| 19 (R-isomer) | H | H | H | >20 | 4.1 | [1] |

| 20 (S-isomer) | H | H | H | 0.27 | 0.43 | [1] |

| 54 | Pyridine | Pyrrole | H | 0.04 | 0.03 | [1] |

Signaling Pathway: Cellular Senescence

Cellular senescence is a complex process involving multiple signaling pathways that lead to irreversible cell cycle arrest. Key pathways implicated include the p53/p21 and p16INK4a/Rb tumor suppressor pathways.

Caption: Key signaling pathways in cellular senescence.

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This assay is a widely used biomarker for senescent cells.

-

Procedure:

-

Seed cells in a multi-well plate and treat with piperidine-3-carboxamide analogs for the desired time.

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Wash cells twice with PBS.

-

Prepare the SA-β-gal staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl₂ (2 mM), and NaCl (150 mM) in a citrate/phosphate buffer at pH 6.0.

-

Incubate the cells with the staining solution at 37°C (without CO₂) for 12-16 hours.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Anti-Osteoporosis Activity: Cathepsin K Inhibitors

Piperidine-3-carboxamide derivatives have been developed as potent and selective inhibitors of cathepsin K, a cysteine protease crucial for bone resorption.[2]

Key SAR Insights:

-

N-substituent: The substituent on the piperidine nitrogen plays a key role in interacting with the S3 pocket of cathepsin K.

-

Carboxamide Moiety: The carboxamide group is involved in hydrogen bonding interactions within the active site.

-

Stereochemistry: The (R)-configuration at the 3-position of the piperidine ring is generally preferred for potent inhibition.

Quantitative Data:

| Compound | R-group on Carboxamide Nitrogen | IC50 (µM) against Cathepsin K | Reference |

| H-1 | 2-methylbenzyl | 0.35 | [3] |

| H-4 | 2-methoxybenzyl | 0.15 | [3] |

| H-5 | 3-methoxybenzyl | 0.12 | [3] |

| H-9 | 3-fluorobenzyl | 0.08 | [2] |

| H-11 | 3-bromobenzyl | 0.21 | [3] |

Signaling Pathway: Cathepsin K in Bone Resorption

RANKL signaling in osteoclast precursors is a key pathway that upregulates the expression of cathepsin K, leading to the degradation of the bone matrix.

Caption: RANKL signaling pathway leading to Cathepsin K-mediated bone resorption.

Experimental Protocol: In Vitro Cathepsin K Enzymatic Assay

This fluorometric assay measures the inhibitory activity of compounds against cathepsin K.

-

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5).

-

Add the test compound (piperidine-3-carboxamide analog) at various concentrations to the wells of a microplate.

-

Add a solution of recombinant human cathepsin K to the wells.

-

Incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor.

-

Anticancer Activity: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Piperidine carboxamide derivatives have been explored as potent inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[4]

Key SAR Insights:

-

The piperidine carboxamide core serves as a key scaffold for interaction with the ALK kinase domain.

-

Modifications at various positions of the scaffold, including the piperidine ring and the carboxamide substituents, are crucial for optimizing potency and selectivity.[4]

Quantitative Data:

| Compound | Modifications | IC50 (µM) against Karpas-299 cells | Reference |

| Compound 24 | (Specific substitutions on the scaffold) | (Potent, specific value not in abstract) | [4] |

| Crizotinib (Reference) | - | (Known potent inhibitor) | [4] |

Signaling Pathway: ALK Signaling in Cancer

Aberrant ALK activation, often through chromosomal rearrangements, leads to the constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Caption: Key downstream signaling pathways activated by oncogenic ALK.

Antimalarial Activity: Proteasome Inhibitors

Piperidine carboxamides have emerged as a novel class of antimalarial agents that target the β5 subunit of the Plasmodium falciparum proteasome.[5]

Key SAR Insights:

-

Stereochemistry: The (S)-enantiomer is significantly more potent than the (R)-enantiomer.[5]

-

Minimal Pharmacophore: Both the phenyl ring and the glycolic acid fragment are essential for activity.[5]

Quantitative Data:

| Compound | Configuration | EC50 (µM) against P. falciparum 3D7 | IC50 (µM) against Pf20Sβ5 | Reference |

| SW042 (racemic) | Racemic | 0.14 - 0.19 | - | [5] |

| (S)-SW042 | S | 0.02 | >10 | [5] |

| (R)-SW042 | R | 2.0 | - | [5] |

Mechanism of Action: Inhibition of the Malaria Proteasome

The ubiquitin-proteasome system is crucial for protein degradation and turnover in the malaria parasite. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins and parasite death.

Caption: Mechanism of action of proteasome inhibitors in P. falciparum.

Conclusion

The piperidine-3-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights into its synthesis and structure-activity relationships across various biological targets, as detailed in this guide, provide a strong foundation for researchers and drug development professionals. The versatility of this core structure, coupled with a deeper understanding of its interactions with key biological pathways, promises the development of next-generation therapeutics with improved efficacy and safety profiles. Future exploration of this chemical space will undoubtedly unveil new and exciting opportunities in the fight against a wide range of human diseases.

References

- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of (R)-piperidine-3-carboxamide in Oncology: A Technical Guide to PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of compounds containing the (R)-piperidine-3-carboxamide scaffold in cancer cells. The primary focus is on their role as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response. Niraparib serves as the principal exemplar throughout this document, illustrating the profound therapeutic implications of this chemical moiety in oncology.

Introduction: The Significance of the this compound Moiety

The this compound core is a key pharmacophore found in a class of highly effective anti-cancer agents known as PARP inhibitors. Its specific stereochemistry and chemical properties contribute to the high affinity and selectivity of these inhibitors for the PARP1 and PARP2 enzymes. By targeting the cellular DNA repair machinery, these compounds exploit a vulnerability in cancer cells, particularly those with pre-existing defects in homologous recombination repair (HRR), leading to a powerful therapeutic strategy known as synthetic lethality.

The Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

The anticancer effect of this compound-based PARP inhibitors is primarily driven by a dual mechanism: the inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA.

Catalytic Inhibition of PARP

Poly(ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2) are nuclear enzymes that play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] Upon detecting a SSB, PARP1/2 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

This compound-containing inhibitors, such as Niraparib, are nicotinamide mimetics that competitively bind to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR.[1] This catalytic inhibition hampers the efficient repair of SSBs.

PARP Trapping: A Potent Cytotoxic Lesion

Beyond catalytic inhibition, a more cytotoxic mechanism known as "PARP trapping" has been identified.[2] Instead of simply preventing PAR synthesis and allowing PARP to dissociate from the DNA, these inhibitors stabilize the PARP-DNA complex.[2] The trapped PARP-DNA complex itself becomes a significant steric hindrance on the DNA, obstructing DNA replication and transcription.[1] These trapped complexes are highly cytotoxic, particularly when encountered by the replication fork, leading to the formation of more complex and lethal DNA double-strand breaks (DSBs).[1][2] The potency of PARP trapping varies among different inhibitors, with Niraparib demonstrating high trapping potential.

The Principle of Synthetic Lethality in HR-Deficient Tumors

The therapeutic efficacy of PARP inhibitors is most pronounced in cancer cells with defects in the Homologous Recombination Repair (HRR) pathway, a major pathway for error-free repair of DSBs. Genes frequently mutated in this pathway include BRCA1 and BRCA2.

In normal, healthy cells (HR-proficient), the DSBs generated by PARP trapping can be efficiently repaired by the HRR machinery. However, in cancer cells with a deficient HRR pathway (HR-deficient), these DSBs cannot be accurately repaired. The cell is then forced to rely on more error-prone repair pathways like Non-Homologous End Joining (NHEJ), which leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells while sparing normal cells is the principle of synthetic lethality.

Below is a diagram illustrating the signaling pathway of PARP inhibition and synthetic lethality.

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

Quantitative Data on Inhibitory Potency and Cellular Activity

The efficacy of this compound-based PARP inhibitors can be quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for Niraparib.

Table 1: Enzymatic Inhibitory Potency of Niraparib

| Target | IC50 (nM) | Assay Type | Reference |

| PARP1 | 3.8 | Enzymatic | [3] |

| PARP2 | 2.1 | Enzymatic | [3] |

IC50: The half maximal inhibitory concentration.

Table 2: Cellular Activity of Niraparib in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | IC50 / CC50 (µM) | Assay Type | Reference |

| MIA PaCa-2 | Pancreatic | Wild-Type | 26 | Cell Viability | [4][5] |

| PANC-1 | Pancreatic | Wild-Type | 50 | Cell Viability | [4][5] |

| Capan-1 | Pancreatic | BRCA2-deficient | 15 | Cell Viability | [4][5] |

| OVCAR8 | Ovarian | Wild-Type | 20 | Cell Viability | [4][5] |

| PEO1 | Ovarian | BRCA2-mutant | 28 | Cell Viability | [4][5] |

CC50: The half maximal cytotoxic concentration.

Table 3: Comparative PARP Trapping Potency

| PARP Inhibitor | Relative Trapping Potency |

| Talazoparib | Very High |

| Niraparib | High |

| Olaparib | Moderate |

| Rucaparib | Moderate |

| Veliparib | Low |

Data compiled from multiple sources indicating relative potency.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound-based PARP inhibitors.

PARP Enzymatic Assay (Colorimetric)

This assay measures the catalytic activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA (e.g., nicked DNA)

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Wash buffer (e.g., PBS with Tween-20)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Microplate reader

Procedure:

-

Coating: Histones are pre-coated onto a 96-well plate.

-

Reaction Setup: Add assay buffer, activated DNA, and the test compound (e.g., Niraparib) at various concentrations to the wells.

-

Enzyme Addition: Add recombinant PARP enzyme to each well.

-

Initiation: Start the reaction by adding biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 1 hour).

-

Washing: Wash the plate multiple times with wash buffer to remove unincorporated reagents.

-

Detection: Add Streptavidin-HRP conjugate and incubate. After another wash step, add the HRP substrate.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a colorimetric PARP enzymatic assay.

PARP Trapping Assay (Fluorescence Polarization)

This homogeneous assay measures the ability of an inhibitor to trap PARP on a fluorescently labeled DNA oligonucleotide.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Fluorescently labeled DNA (e.g., with FAM)

-

NAD+

-

Assay buffer

-

Test compound (e.g., Niraparib)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add assay buffer, the fluorescently labeled DNA probe, and the test compound at various concentrations.

-

Enzyme Addition: Add the PARP enzyme to the wells. At this stage, PARP binds to the DNA, resulting in a high fluorescence polarization (FP) signal.

-

PARylation and Dissociation: Add NAD+ to the control wells (no inhibitor). This induces auto-PARylation of PARP, causing it to dissociate from the DNA, leading to a low FP signal.

-

Trapping: In the wells with an effective trapping inhibitor, PARP remains bound to the DNA even in the presence of NAD+, and the FP signal remains high.

-

Measurement: Read the fluorescence polarization on a plate reader.

-

Data Analysis: The difference in FP signal between the inhibitor-treated wells and the control wells indicates the degree of PARP trapping.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (e.g., Niraparib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or CC50 value.

Conclusion and Future Directions